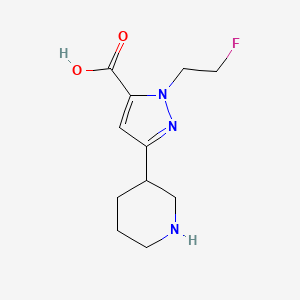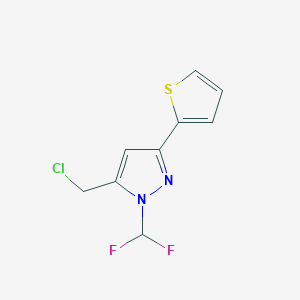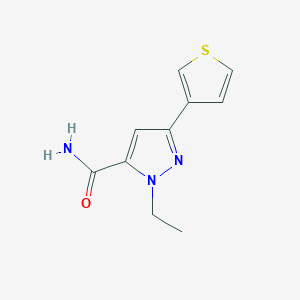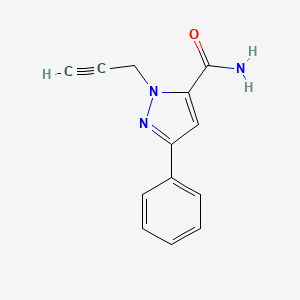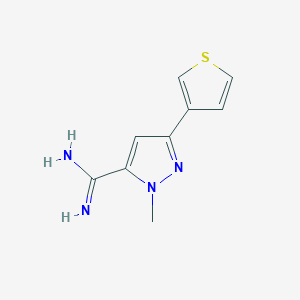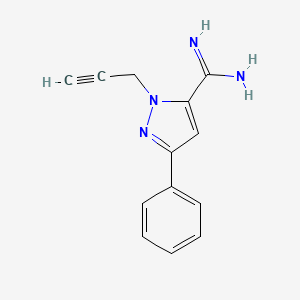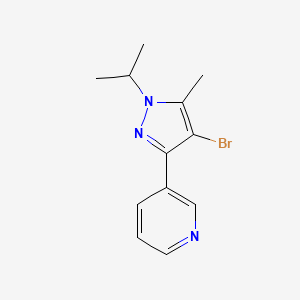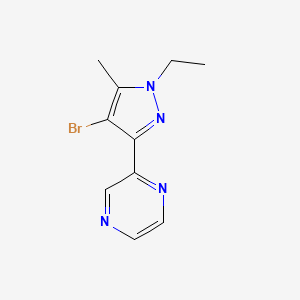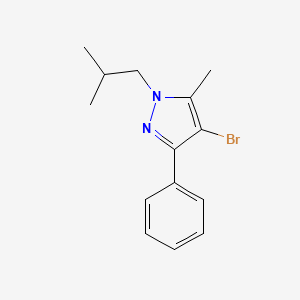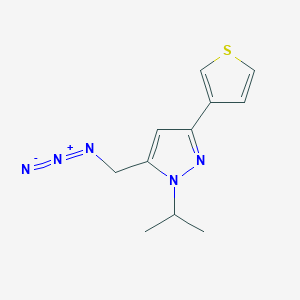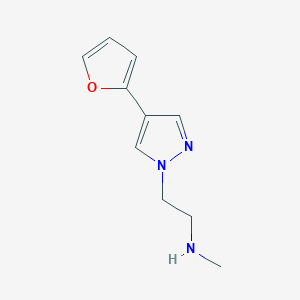
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine
Overview
Description
2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine, also known as FMP, is a synthetic compound with potential applications in scientific research. FMP is a part of an expanding class of compounds known as pyrazolopyrimidines, which have been studied for their potential therapeutic effects. FMP has been studied for its potential to act as an agonist of the 5-HT1A receptor, an important neurotransmitter receptor in the brain. This receptor is involved in a variety of physiological processes, including anxiety, depression, and pain. In addition, FMP has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to a number of therapeutic effects, such as improved cognitive function.
Scientific Research Applications
Inhibition of α-Synuclein Aggregation
This compound has been studied for its potential to disrupt the aggregation of α-synuclein, a protein associated with Parkinson’s disease. Novel furan-2-yl-1H-pyrazoles, including this compound, have shown inhibitory activity against α-synuclein aggregation in vitro, suggesting a promising avenue for the development of new therapeutic strategies against neurodegenerative diseases .
Antibacterial Activity
Furan derivatives, such as the one , have been recognized for their significant antibacterial properties. They have been employed in the search for new drugs due to their ability to combat microbial resistance. The inclusion of the furan nucleus in the compound structure is a key synthetic strategy in medicinal chemistry, offering prospects for creating more effective and safer antimicrobial agents .
Enzyme Activity Modulation
Research has indicated that certain furan-2-yl-1H-pyrazoles can modulate enzyme activity. For instance, low doses of related compounds have shown a dose-dependent inhibition of monophenolase, an enzyme involved in melanin synthesis, which could have implications for conditions related to melanin production .
Catalysis in Organic Synthesis
The structural features of furan-2-yl-1H-pyrazoles make them suitable for use as catalysts in organic synthesis. Their unique reactive properties can facilitate various chemical reactions, contributing to the development of new synthetic methodologies .
Drug Development
Compounds like 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine are valuable in drug development due to their versatile chemical structure. They can be used as building blocks for creating new molecules with potential therapeutic applications, particularly in the realm of central nervous system disorders .
Material Synthesis
The furan-2-yl group within the compound’s structure allows for its application in material synthesis. Its reactivity can be harnessed to create novel materials with specific desired properties, which could be useful in various industrial applications.
Mechanism of Action
Target of Action
The compound 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine is a complex molecule with potential biological activity. Furan derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that furan derivatives may interact with a variety of cellular targets, but the specific targets of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine remain to be identified.
Mode of Action
Furan derivatives have been found to interact with multiple receptors, suggesting a potential mechanism of action
Biochemical Pathways
Furan derivatives have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways
Result of Action
Furan derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects
properties
IUPAC Name |
2-[4-(furan-2-yl)pyrazol-1-yl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-11-4-5-13-8-9(7-12-13)10-3-2-6-14-10/h2-3,6-8,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQWTFNTDOXGDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=C(C=N1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




